molecular formula C12H20 B12652212 2,4,6-Undecatriene, 2-methyl- CAS No. 73398-99-9

2,4,6-Undecatriene, 2-methyl-

Cat. No.: B12652212
CAS No.: 73398-99-9
M. Wt: 164.29 g/mol
InChI Key: UIIGNQXUZIMYKD-XBLVEGMJSA-N
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Description

2,4,6-Undecatriene, 2-methyl- is an organic compound characterized by its unique structure, which includes three double bonds and a methyl group attached to the second carbon. This compound is part of the triene family, known for their conjugated systems that provide interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Undecatriene, 2-methyl- typically involves the use of starting materials such as alkenes and alkynes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene. The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of 2,4,6-Undecatriene, 2-methyl- may involve catalytic processes such as the Heck reaction or the Suzuki-Miyaura coupling. These methods utilize palladium catalysts and are known for their efficiency in forming carbon-carbon bonds. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Undecatriene, 2-methyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.

    Substitution: Halogenation reactions, where halogens like chlorine or bromine are introduced, can occur under UV light or in the presence of radical initiators.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens like chlorine or bromine, often in the presence of UV light or radical initiators like benzoyl peroxide.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated trienes.

Scientific Research Applications

2,4,6-Undecatriene, 2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Diels-Alder cycloaddition.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of fragrances and flavors due to its unique odor profile.

Mechanism of Action

The mechanism by which 2,4,6-Undecatriene, 2-methyl- exerts its effects involves interactions with various molecular targets. The conjugated double bonds allow it to participate in electron transfer reactions, making it a potential candidate for redox reactions. The methyl group can influence the compound’s reactivity by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Undecatriene: Similar in structure but lacks the methyl group, leading to different reactivity and properties.

    2,4,6-Undecatrienal: Contains an aldehyde group, making it more reactive in nucleophilic addition reactions.

Uniqueness

2,4,6-Undecatriene, 2-methyl- is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its chemical behavior and potential applications. The compound’s structure allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

73398-99-9

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

(4E,6E)-2-methylundeca-2,4,6-triene

InChI

InChI=1S/C12H20/c1-4-5-6-7-8-9-10-11-12(2)3/h7-11H,4-6H2,1-3H3/b8-7+,10-9+

InChI Key

UIIGNQXUZIMYKD-XBLVEGMJSA-N

Isomeric SMILES

CCCC/C=C/C=C/C=C(C)C

Canonical SMILES

CCCCC=CC=CC=C(C)C

Origin of Product

United States

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